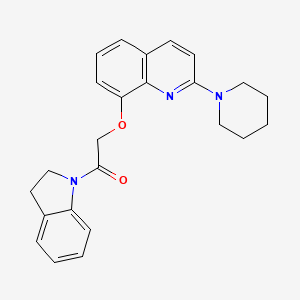

1-(Indolin-1-yl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)ethanone

Description

Properties

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-(2-piperidin-1-ylquinolin-8-yl)oxyethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O2/c28-23(27-16-13-18-7-2-3-9-20(18)27)17-29-21-10-6-8-19-11-12-22(25-24(19)21)26-14-4-1-5-15-26/h2-3,6-12H,1,4-5,13-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTSCGLYHLDUKLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC3=C(C=CC=C3OCC(=O)N4CCC5=CC=CC=C54)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Indolin-1-yl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)ethanone, also known by its CAS number 923211-32-9, is a complex organic compound that incorporates indole, piperidine, and quinoline moieties. This unique structure suggests potential for a range of biological activities, making it an interesting subject for pharmacological research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H25N3O2, with a molecular weight of approximately 387.5 g/mol. The compound features an indole ring that is known for its ability to interact with various biological targets, enhancing its potential bioactivity.

The biological activity of this compound primarily arises from its interaction with specific molecular targets such as enzymes and receptors. The indole moiety can bind effectively to various biological targets, while the quinoline and piperidine parts may enhance binding affinity and specificity. The compound's mechanism may involve:

- Signal Transduction : Modulating pathways that regulate cellular responses.

- Gene Expression : Influencing transcription factors that control gene activity.

- Metabolic Regulation : Affecting metabolic pathways through enzyme inhibition or activation.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, including breast and skin cancer cells. For instance, derivatives related to this compound have shown enhanced inhibitory activity against cyclooxygenase (COX) enzymes, which are implicated in cancer progression .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Various quinoline derivatives have demonstrated effectiveness against bacterial strains, suggesting that the incorporation of the indole and piperidine moieties may enhance this activity .

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. Compounds structurally related to this compound have been tested for their ability to inhibit acetylcholinesterase (AChE). Some related derivatives exhibited IC50 values below 20 μM, indicating promising cholinergic activity .

Structure–Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of compounds. In the case of this compound:

| Compound Modification | Effect on Activity |

|---|---|

| Addition of piperidine | Increased binding affinity |

| Variations in quinoline substitutions | Altered potency against specific targets |

| Indole modifications | Enhanced bioactivity in certain assays |

These modifications can significantly influence the compound's efficacy and selectivity towards biological targets.

Study on Anticancer Activity

In a study published in Molecules, researchers synthesized several derivatives based on the quinoline scaffold and assessed their cytotoxicity against HepG2 liver cancer cells using the MTT assay. The most potent compounds demonstrated IC50 values suggesting effective growth inhibition .

Cholinesterase Inhibition Research

Another study focused on evaluating the cholinesterase inhibitory activity of novel piperidine derivatives. The findings indicated that structural variations significantly impacted enzyme inhibition potency, highlighting the importance of SAR in drug design .

Scientific Research Applications

Overview

1-(Indolin-1-yl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)ethanone is a compound with significant potential in various scientific research applications, particularly in medicinal chemistry and pharmacology. Its unique molecular structure, characterized by the presence of indoline and quinoline moieties, suggests a variety of biological activities.

Biological Activities

The compound has been explored for its potential as an antibacterial and anticancer agent. The following sections detail its applications in these areas:

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit antibacterial properties through mechanisms such as inhibiting bacterial cell wall synthesis or disrupting metabolic pathways. A study highlighted the synthesis of multi-substituted quinolines that demonstrated significant antibacterial activity against various strains, suggesting that derivatives of this compound could be further explored for similar effects .

Anticancer Potential

The indoline and quinoline structures are known for their anticancer properties. Compounds containing these moieties have shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, related compounds have been investigated for their ability to inhibit protein disulfide isomerase (PDI), a target implicated in cancer progression . This suggests that this compound may also interact with similar biological targets.

Case Study 1: Synthesis and Activity of Quinoline Derivatives

A study on the synthesis of quinoline derivatives demonstrated that modifications to the piperidine ring enhanced antibacterial activity. The synthesized compounds were characterized using NMR and mass spectrometry, confirming their structural integrity and biological efficacy . This case underlines the importance of structural modifications in enhancing the pharmacological profile of compounds related to this compound.

Case Study 2: Inhibition of Protein Disulfide Isomerase

Another investigation focused on α-aminobenzylphenol analogues as PDI inhibitors. The lead compound exhibited nanomolar inhibition, emphasizing the potential for indole-based compounds to serve as effective therapeutic agents against cancer by targeting PDI . This highlights a pathway through which this compound could be evaluated for anticancer activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are analyzed to highlight key differences in substituents, physicochemical properties, and synthetic approaches:

1-(Indolin-1-yl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)ethanone (CAS 921577-76-6)

- Structure : Differs from the target compound by the presence of a 3-methyl group on the piperidine ring.

- Molecular Formula : C₂₅H₂₇N₃O₂ (MW 401.5) .

- Enhanced lipophilicity (higher logP) compared to the non-methylated piperidine analog, which may influence membrane permeability .

1-(6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinolin-8-yl)-2-oxo-2-piperidin-1-ylethanone (CAS 2415775-38-9)

- Structure: Features a 1,2-dihydroquinoline core with methoxy and three methyl substituents.

- Molecular Formula : C₂₀H₂₆N₂O₃ (MW 342.4) .

- Trimethyl groups increase steric hindrance, possibly reducing reactivity at the 8-position. Lower molecular weight (342.4 vs. ~399 for the target compound) suggests differences in solubility and bioavailability .

1-Piperidin-1-yl-2-(quinolin-8-ylamino)ethanone

- Structure: Substitutes the quinolin-8-yloxy group with a quinolin-8-ylamino linkage.

- Implications: The amino group enables hydrogen bonding, which could enhance binding to polar receptor sites compared to the ether-linked target compound. Increased basicity due to the amine may affect pharmacokinetics, such as tissue distribution .

1-(4-Nitrophenyl)-2-(4-quinolinyl)-1-ethanone

- Structure : Lacks the indoline and piperidine moieties; instead, it has a 4-nitrophenyl group.

- Simpler structure may facilitate synthetic accessibility but reduce target selectivity.

Data Table: Structural and Physicochemical Comparison

Key Research Findings and Implications

Synthetic Accessibility : The target compound’s synthesis may require high-temperature reflux conditions (e.g., 170°C in NMP) similar to ’s protocol, which could limit yield scalability compared to milder methods .

Substituent Effects: Piperidine vs. 3-methylpiperidine: Methylation increases lipophilicity but may reduce conformational flexibility .

Linkage Type : Ether (oxy) linkages in the target compound vs. amine linkages in ’s analog offer distinct electronic profiles, influencing solubility and target engagement .

Q & A

Q. What safety precautions are recommended when handling this compound?

The compound is classified under EU-GHS/CLP regulations with acute toxicity (Category 4) for oral, dermal, and inhalation exposure . Researchers must:

- Use PPE (gloves, lab coat, goggles) and work in a fume hood.

- Avoid dust formation and ensure proper ventilation.

- Store in a cool, dry place, segregated from incompatible substances.

- Follow emergency protocols outlined in SDS documents (e.g., immediate decontamination and medical consultation upon exposure) .

Q. What synthetic routes are effective for synthesizing this compound?

Key steps involve coupling the indolin-1-yl and 2-(piperidin-1-yl)quinolin-8-yl moieties via an ethanone bridge. A common approach includes:

- Quinoline functionalization : Introducing the piperidine group at the quinoline C2 position via nucleophilic substitution .

- Etherification : Coupling the quinolin-8-ol derivative with a halogenated ethanone intermediate under basic conditions (e.g., K₂CO₃ in DMF) .

- Indoline conjugation : Reacting the intermediate with indoline via amide or ketone linkage, optimized using AI-driven retrosynthetic analysis .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : Confirm regiochemistry of the quinoline and indoline substituents.

- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

- X-ray crystallography : Resolve structural ambiguities using SHELXL for refinement and ORTEP-3 for graphical representation .

Advanced Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-coupling) enhance quinoline-piperidine bond formation .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

- Temperature control : Stepwise heating (80–120°C) minimizes side reactions during etherification .

- AI-guided optimization : Use predictive models (e.g., Template_relevance Reaxys) to identify high-yield pathways .

Q. How can computational methods predict the compound’s bioactivity?

- Docking studies : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina.

- QSAR models : Correlate structural features (e.g., piperidine basicity, quinoline planarity) with activity against drug-resistant pathogens .

- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) .

Q. How can crystallographic data resolve structural ambiguities?

- SHELX refinement : Resolve twinning or disorder in crystals by adjusting occupancy parameters and thermal displacement factors .

- ORTEP-3 visualization : Identify steric clashes or bond-length anomalies in the indoline-quinoline interface .

- Hirshfeld surface analysis : Map intermolecular interactions (e.g., hydrogen bonds) influencing crystal packing .

Q. How should researchers address spectral data discrepancies (e.g., NMR vs. XRD)?

- Dynamic effects : Variable-temperature NMR can detect conformational flexibility not observed in static XRD structures.

- Crystallographic disorder : Compare XRD-derived bond angles with DFT-optimized geometries to identify artifacts .

- Multi-technique validation : Cross-validate NMR, IR, and MS data to confirm functional group assignments .

Q. What strategies evaluate the compound’s stability under varying conditions?

- Forced degradation studies : Expose the compound to heat, light, and humidity; monitor decomposition via HPLC.

- pH-dependent stability : Assess hydrolysis of the ethanone bridge in acidic/basic buffers .

- Accelerated stability testing : Use Arrhenius modeling to predict shelf life under storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.